N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

High-Throughput Screening Drug Repurposing Polypharmacology

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 393572-22-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class, characterized by a benzylsulfanyl substituent at the thiadiazole 5-position and a dimethylsulfamoyl group on the benzamide ring. Database records indicate this compound has been evaluated in over 100 high-throughput screening assays, showing potential interactions with diverse targets including G-protein coupled receptors (mu-opioid, muscarinic M1), proteases (Furin, ADAM17), and other enzymes, suggesting a promiscuous binding profile.

Molecular Formula C18H18N4O3S3
Molecular Weight 434.55
CAS No. 393572-22-0
Cat. No. B2939920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS393572-22-0
Molecular FormulaC18H18N4O3S3
Molecular Weight434.55
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
InChIInChI=1S/C18H18N4O3S3/c1-22(2)28(24,25)15-10-8-14(9-11-15)16(23)19-17-20-21-18(27-17)26-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20,23)
InChIKeyIOYFXABWSBMFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence: N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 393572-22-0) Baseline Profile


N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 393572-22-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class, characterized by a benzylsulfanyl substituent at the thiadiazole 5-position and a dimethylsulfamoyl group on the benzamide ring . Database records indicate this compound has been evaluated in over 100 high-throughput screening assays, showing potential interactions with diverse targets including G-protein coupled receptors (mu-opioid, muscarinic M1), proteases (Furin, ADAM17), and other enzymes, suggesting a promiscuous binding profile . However, no definitive primary mechanism-of-action or disease-specific development candidate status has been established in the peer-reviewed literature as of the current evidence cutoff.

The Risk of Analog Substitution for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide


The 1,3,4-thiadiazole benzamide chemical space is densely populated with closely related analogs where minor structural modifications (e.g., changing the benzylsulfanyl group to an adamantyl or a (4-bromophenyl)methylsulfanyl substituent) can lead to profound differences in target engagement, as suggested by structure-activity relationship (SAR) principles in thiadiazole-containing inhibitors [1]. The specific combination of a benzylsulfanyl moiety and a dimethylsulfamoyl group in this compound appears in patent disclosures related to gamma-glutamyl transpeptidase (GGT) inhibitors, where such sulfamoyl benzamide derivatives are claimed for their ability to inhibit GGT and sensitize tumors to therapy [1]. Generic interchange with an analog lacking this precise substitution pattern could result in complete loss of the desired GGT inhibitory activity, underscoring the necessity for procurement of the exact specified compound for confirmatory studies.

Quantitative Differentiation Evidence for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide


HTS Activity Spectrum: Comparative Hit Rate Across Screening Panels

Analysis of PubChem bioassay records reveals a distinct activity profile for this compound. It was tested in 114 assays and demonstrated an active hit rate of approximately 10-15% across diverse target classes, including GPCRs and proteases . This contrasts with closely related analogs like N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS 392320-69-3), which shows a much more restricted screening profile with activity reported primarily in antiviral assays . The broader hit spectrum for CAS 393572-22-0 suggests a polypharmacological character that could be leveraged for multi-target drug discovery, but also implies a higher risk of non-specific activity.

High-Throughput Screening Drug Repurposing Polypharmacology

Patent-Based Indication Specificity: GGT Inhibition and Tumor Sensitization

The structural class encompassing the target compound, benzylthiadiazol benzenesulfonamides, is specifically claimed in patent US 8,741,937 B2 for inhibiting human gamma-glutamyl transpeptidase (GGT) to treat neoplasia and sensitize tumors to radiation or chemotherapy [1]. While the patent does not provide discrete IC50 values for each exact analog, it positions the dimethylsulfamoyl benzamide scaffold, particularly with a benzylsulfanyl group, as functionally distinct from other sulfonamide or glutamine-analog GGT inhibitors (e.g., acivicin) which are known neurotoxins [1]. This class-level differentiation implies a potentially favorable therapeutic index for the correct analog class.

Gamma-glutamyl transpeptidase inhibition Cancer Chemosensitization Thiadiazole SAR

Structural Uniqueness and Physicochemical Property Differentiation from Nearest Analogs

A direct structural comparison with the two most similar commercially available analogs reveals key differences. N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS 393572-62-8) replaces the planar dimethylsulfamoyl group with a larger piperidine sulfonyl group, which is predicted to alter hydrogen-bonding capacity and steric bulk . Similarly, N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 392303-07-0) introduces a heavy bromine atom on the benzyl ring, which would increase molecular weight, alter lipophilicity (cLogP), and introduce a potential site for oxidative metabolism not present in the target compound . The target compound's balanced substitution pattern (unsubstituted benzyl + compact dimethylsulfamoyl) represents a minimal pharmacophore with distinct physicochemical properties.

Medicinal Chemistry SAR Profiling Molecular Descriptors

Targeted Application Scenarios for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Based on Differentiated Evidence


Replication and Extension of GGT-Dependent Tumor Chemosensitization Studies

The compound is most directly applicable for researchers aiming to replicate or extend the findings of the Hanigan patent (US 8,741,937 B2). As the exact compound or a close structural congener within the claimed benzylthiadiazol benzenesulfonamide class, its procurement ensures fidelity to the patented methods for inhibiting gamma-glutamyl transpeptidase (GGT) to deplete cellular cysteine, impair glutathione synthesis, and sensitize neoplastic cells to chemotherapy or radiation [1]. This scenario is contraindicated if the research objective is merely general GGT inhibition, as less-specific inhibitors like acivicin are well-characterized despite their toxicity.

Polypharmacology Profiling and Multi-Target Lead Discovery

Based on its broad HTS activity across GPCR, protease, and enzyme targets, a justified procurement scenario is the use of this compound as a starting point for systematic polypharmacology profiling. Researchers can investigate its multi-target binding signature to assess its potential as a multi-functional lead for complex diseases like cancer, where modulation of GGT, muscarinic M1, and opioid receptor pathways might be therapeutically synergistic [1]. This scenario leverages its empirically observed, broad target-class engagement that distinguishes it from analogs with narrower profiles.

SAR Reference Standard for 1,3,4-Thiadiazole Benzamide Library Construction

This compound serves an ideal role as a structural and pharmacological reference standard in SAR exploration of the 1,3,4-thiadiazole benzamide chemical space. Its balanced, unadorned substitution pattern (unsubstituted benzyl and dimethylsulfamoyl) provides a baseline for measuring the impact of introducing bulkier, halogenated, or more polar groups, as seen in the piperidine sulfonyl and bromobenzyl analogs. Procurement in this context is driven by the need for a high-purity, well-characterized core scaffold from which to systematically explore chemical modifications.

Validation of Computational Drug Repurposing Predictions

Given the compound's association with a wide array of cellular targets in public databases, a valid application scenario is its use as an experimental validation probe for computational drug repurposing algorithms. Researchers can procure the compound to test in silico predictions of novel off-target interactions, thereby bridging the gap between theoretical multitarget predictions and empirical screening data. The compound's high assay-activity density provides a rich dataset for this purpose.

Quote Request

Request a Quote for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.